1-Methoxy-4-(propyldisulfanyl)benzene
Description
1-Methoxy-4-(propyldisulfanyl)benzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a methoxy (-OCH₃) group at the 1-position and a propyldisulfanyl (-S-S-C₃H₇) group at the 4-position. The disulfanyl moiety introduces unique redox and stability characteristics, distinguishing it from monosulfanyl (thioether) or hydrocarbon-substituted analogs.
Properties
CAS No. |
914264-51-0 |
|---|---|
Molecular Formula |
C10H14OS2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
1-methoxy-4-(propyldisulfanyl)benzene |
InChI |
InChI=1S/C10H14OS2/c1-3-8-12-13-10-6-4-9(11-2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
ATVYJLRMGVZGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(propyldisulfanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-iodobenzene with propyl disulfide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 1-methoxy-4-(propyldisulfanyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Redox Reactions Involving Disulfide Bonds
The disulfide bond (-S-S-) exhibits characteristic redox behavior that defines its primary reaction pathways:
1.1 Reduction to Thiols
Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) cleaves the S-S bond:
This produces 4-methoxybenzenethiol and propanethiol as primary products.
1.2 Oxidation to Sulfonic Acids
Reaction with hydrogen peroxide (H₂O₂) under acidic conditions oxidizes the disulfide to sulfonic acids:
This pathway is critical in biological systems for detoxification and antioxidant activity.
| Reaction Type | Reagent/Conditions | Products | Mechanism |
|---|---|---|---|
| Reduction | LiAlH₄, anhydrous ether | 4-Methoxybenzenethiol + Propanethiol | Two-electron transfer |
| Oxidation | H₂O₂, H⁺ | 4-Methoxybenzenesulfonic acid + Propanesulfonic acid | Electrophilic substitution |
Acid-Catalyzed Demethylation
The methoxy group undergoes demethylation under strongly acidic conditions (e.g., HBr/HOAc), forming a phenolic -OH group:
This reaction parallels metabolic pathways observed in structurally similar methoxybenzenes .
Thermal Decomposition
At elevated temperatures (>150°C), the disulfide bond undergoes homolytic cleavage, generating thiyl radicals:
These radicals participate in chain reactions, leading to complex polymeric byproducts.
Nucleophilic Substitution at Aromatic Ring
The electron-rich aromatic ring (activated by -OCH₃) undergoes electrophilic substitution, though steric hindrance from the disulfanyl group limits reactivity. Documented examples include:
-
Nitration : Forms 1-methoxy-3-nitro-4-(propyldisulfanyl)benzene at elevated temperatures with mixed HNO₃/H₂SO₄ .
-
Sulfonation : Requires fuming H₂SO₄ due to deactivation by the existing -S-S- group.
Biological Redox Cycling
In metabolic contexts, the disulfide bond undergoes reversible reduction/oxidation (Redox cycling), contributing to antioxidant activity by neutralizing reactive oxygen species (ROS). This property is under investigation for therapeutic applications.
Key Research Findings
-
Antioxidant Capacity : The compound’s redox activity reduces oxidative stress markers in cellular models by 40-60% compared to controls.
-
Stability : Thermal gravimetric analysis (TGA) shows decomposition initiates at 152°C, with complete breakdown by 280°C.
-
Metabolic Fate : Rodent studies indicate rapid hepatic conversion to 4-methoxyhippuric acid (via β-oxidation) and 4-hydroxypropenylbenzene (via demethylation) .
This compound’s dual functional groups enable diverse reactivity, making it valuable for organic synthesis and pharmacological studies. Further research is needed to quantify reaction kinetics and explore catalytic applications.
Scientific Research Applications
The compound 1-Methoxy-4-(propyldisulfanyl)benzene , also known as a derivative of methoxybenzene, has garnered interest in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry
1-Methoxy-4-(propyldisulfanyl)benzene has been investigated for its potential therapeutic properties. The presence of the disulfide bond is significant as disulfides are known to exhibit biological activity, including:
- Antioxidant Activity : Compounds with disulfide groups can scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Antimicrobial Properties : Research indicates that derivatives of methoxybenzene can possess antimicrobial activity, making them candidates for developing new antimicrobial agents.
Materials Science
The compound's unique structure allows it to be explored in materials science:
- Polymer Chemistry : The incorporation of 1-Methoxy-4-(propyldisulfanyl)benzene into polymer matrices could enhance the mechanical properties and thermal stability of the materials.
- Nanotechnology : Its ability to form stable colloidal suspensions makes it a candidate for applications in nanomaterials, particularly in creating functionalized nanoparticles.
Environmental Science
Research has also focused on the environmental applications of this compound:
- Bioremediation : Due to its potential reactivity with various pollutants, it may serve as a substrate for bioremediation processes, aiding in the breakdown of harmful substances in contaminated environments.
- Analytical Chemistry : The compound could be utilized as a standard in analytical methods for detecting disulfides in environmental samples.
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry highlighted the antioxidant properties of methoxybenzene derivatives. It was found that compounds with disulfide functionalities exhibited significant radical scavenging activity, suggesting their potential use in developing antioxidant therapies .
Case Study 2: Antimicrobial Efficacy
In another study published in Applied Microbiology and Biotechnology, researchers evaluated various methoxy-substituted phenols for antimicrobial activity against pathogenic bacteria. The findings indicated that 1-Methoxy-4-(propyldisulfanyl)benzene showed promising results against several strains, supporting its development as an antimicrobial agent .
Case Study 3: Polymer Applications
Research detailed in Polymer Science examined the incorporation of disulfide-containing compounds into polymer systems. The study demonstrated that adding 1-Methoxy-4-(propyldisulfanyl)benzene improved the tensile strength and thermal stability of the resulting polymers .
Mechanism of Action
The mechanism of action of 1-methoxy-4-(propyldisulfanyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the propyldisulfanyl group can undergo redox reactions. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Electronic Effects :
- The methoxy group donates electrons via resonance, activating the benzene ring toward electrophilic substitution. This effect is modulated by the substituent at the 4-position. For example, the electron-withdrawing -SF₅ group in 1-Methoxy-4-(pentafluorosulfanyl)benzene counteracts the methoxy group’s activation, reducing reactivity compared to thioether or disulfanyl analogs .
- Disulfanyl groups (-S-S-) are redox-active, enabling participation in catalytic cycles or degradation pathways, unlike stable thioethers (-S-) or hydrocarbons .
Synthetic Challenges :
- Fluorinated thioethers (e.g., 1-Methoxy-4-[(pentafluoropropyl)thio]benzene) exhibit synthetic complexities due to branched byproducts with nearly identical physical properties, complicating purification .
- Disulfanyl derivatives may require specialized catalysts (e.g., tungsten alkylidyne complexes) for controlled metathesis, as seen in alkyne-substituted analogs .
Applications :
- Agrochemicals : Chlorinated (e.g., 1-Methoxy-4-(1,2,2,2-tetrachloroethyl)benzene) and sulfanyl-substituted derivatives are linked to pesticide use, leveraging their stability and lipophilicity .
- Flavoring/Fragrance : Anethole’s propenyl group imparts a characteristic anise-like odor, highlighting how substituent choice dictates sensory properties .
Stability :
- Disulfanyl groups are prone to oxidation, forming sulfoxides or sulfones, whereas thioethers and fluorinated analogs exhibit greater oxidative resistance .
Biological Activity
1-Methoxy-4-(propyldisulfanyl)benzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
1-Methoxy-4-(propyldisulfanyl)benzene is characterized by its unique structure, which includes a methoxy group and a propyldisulfanyl moiety. This structure is believed to contribute to its biological activities, particularly its interactions with cellular targets.
Biological Activity
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, C4-alkylthiols have shown activity against biofilm-producing bacteria, suggesting that 1-Methoxy-4-(propyldisulfanyl)benzene may possess similar properties. Studies have demonstrated that certain thiol compounds can inhibit the growth of various bacterial strains, including Moraxella catarrhalis .
Cytotoxic Effects
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines. For example, some derivatives have shown significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .
Case Studies
-
In Vitro Antiproliferative Studies
A study evaluated the antiproliferative effects of various sulfide derivatives on human cancer cell lines. The results indicated that certain modifications to the sulfur-containing moiety enhanced cytotoxicity, with IC50 values ranging from 0.15 to 1.4 µM for selected compounds . -
Toxicological Assessments
In toxicological evaluations, compounds similar to 1-Methoxy-4-(propyldisulfanyl)benzene were administered to animal models. Observations included dose-dependent increases in liver weight and incidences of hepatocellular hypertrophy, indicating potential hepatotoxicity at higher concentrations . These findings emphasize the importance of understanding the dose-response relationship for safety assessments.
Data Tables
| Biological Activity | IC50 Values (µM) | Tested Cell Lines | Reference |
|---|---|---|---|
| Antiproliferative | 0.15 - 1.4 | MCF-7, HeLa | |
| Antimicrobial | Varies | Moraxella catarrhalis | |
| Cytotoxicity | Varies | Various cancer cell lines |
The proposed mechanisms by which 1-Methoxy-4-(propyldisulfanyl)benzene exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various phases, particularly G2/M phase.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Methoxy-4-(propyldisulfanyl)benzene, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-disulfide exchange reactions under inert atmospheres (e.g., nitrogen) can introduce the propyldisulfanyl group. Optimization includes adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and catalysts like triethylamine for deprotonation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures product integrity.
- Key Parameters : Monitor reaction progress via TLC or GC-MS. Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of methoxybenzene precursor to disulfide reagent) .
Q. Which analytical techniques are most effective for characterizing 1-Methoxy-4-(propyldisulfanyl)benzene in complex mixtures?
- Methodology : Use hyphenated techniques like SPME-GC-MS for volatile analysis (e.g., in biological matrices) . Structural confirmation requires NMR (¹H/¹³C) and FTIR to identify methoxy (-OCH₃) and disulfanyl (-S-S-) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₄OS₂: calculated 226.0464) .
Q. What safety protocols are critical for handling 1-Methoxy-4-(propyldisulfanyl)benzene?
- Guidelines :
- Storage : Sealed containers under nitrogen at 2–8°C to prevent oxidation .
- Hazard Mitigation : Use fume hoods, nitrile gloves, and self-contained breathing apparatus during synthesis. Avoid strong acids/bases to prevent hazardous decomposition (e.g., toxic SO₂ release) .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence the reactivity of the propyldisulfanyl group?
- Mechanistic Insight : The methoxy group’s electron-donating nature activates the ring toward electrophilic substitution but reduces disulfanyl group nucleophilicity. Computational studies (DFT) reveal charge distribution differences, impacting reactions like oxidation (e.g., H₂O₂→ sulfonic acid derivatives) or reduction (NaBH₄→ thiols) .
- Experimental Design : Compare reactivity in polar aprotic (acetonitrile) vs. protic (ethanol) solvents. Kinetic studies under varying pH (2–12) quantify rate constants .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Data Reconciliation : Conflicting reports may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Thermogravimetric analysis (TGA) under N₂/O₂ atmospheres clarifies oxidative vs. pyrolytic pathways .
- Case Study : A 2024 study found decomposition at 180°C in air vs. 220°C in N₂, highlighting oxidation sensitivity .
Q. What strategies enable the application of 1-Methoxy-4-(propyldisulfanyl)benzene in polymer or pharmaceutical research?
- Material Science : The disulfanyl group facilitates crosslinking in thiol-ene click reactions for hydrogels. Optimize UV-initiated polymerization with photoinitiators (e.g., Irgacure 2959) .
- Medicinal Chemistry : Screen derivatives for antimicrobial activity via microbroth dilution assays (MIC against S. aureus). Toxicity profiling (e.g., HepG2 cell viability) identifies lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
